Cas no 342405-19-0 (4-Iodo-5-methyl-1-phenyl-1H-pyrazole)

4-Iodo-5-methyl-1-phenyl-1H-pyrazole is a halogenated pyrazole derivative with potential utility in synthetic organic chemistry and pharmaceutical research. The presence of an iodine substituent at the 4-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it a valuable intermediate for constructing complex heterocyclic frameworks. The methyl group at the 5-position and phenyl ring at the 1-position contribute to its steric and electronic properties, influencing selectivity in further functionalization. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules due to its modifiable structure. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
4-Iodo-5-methyl-1-phenyl-1H-pyrazole structure
342405-19-0 structure
Product name:4-Iodo-5-methyl-1-phenyl-1H-pyrazole
CAS No:342405-19-0
MF:C10H9IN2
MW:284.096334218979
CID:303528
PubChem ID:2776444

4-Iodo-5-methyl-1-phenyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-5-methyl-1-phenyl-1H-pyrazole
    • 1H-Pyrazole,4-iodo-5-methyl-1-phenyl-
    • 4-iodo-5-methyl-1-phenylpyrazole
    • J-515564
    • MFCD02681924
    • SCHEMBL1905374
    • FT-0618772
    • JAKUAKSZBOSBOD-UHFFFAOYSA-N
    • A875061
    • F20823
    • DTXSID10380082
    • 342405-19-0
    • J-019515
    • CS-0366578
    • DB-017809
    • MDL: MFCD02681924
    • Inchi: InChI=1S/C10H9IN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3
    • InChI Key: JAKUAKSZBOSBOD-UHFFFAOYSA-N
    • SMILES: CC1=C(C=NN1C2=CC=CC=C2)I

Computed Properties

  • Exact Mass: 283.98100
  • Monoisotopic Mass: 283.98105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.68
  • Melting Point: 65-68
  • Boiling Point: 332.8°Cat760mmHg
  • Flash Point: 155°C
  • Refractive Index: 1.669
  • PSA: 17.82000
  • LogP: 2.78530

4-Iodo-5-methyl-1-phenyl-1H-pyrazole Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

4-Iodo-5-methyl-1-phenyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM125002-1g
4-iodo-5-methyl-1-phenyl-1H-pyrazole
342405-19-0 95%
1g
$*** 2023-03-29
Apollo Scientific
OR23250-250mg
4-Iodo-5-methyl-1-phenyl-1H-pyrazole
342405-19-0
250mg
£18.00 2024-05-25
Alichem
A049003326-1g
4-Iodo-5-methyl-1-phenyl-1H-pyrazole
342405-19-0 95%
1g
$400.00 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437248-1g
4-Iodo-5-methyl-1-phenyl-1H-pyrazole
342405-19-0 95+%
1g
¥634.00 2024-05-18
Chemenu
CM125002-1g
4-iodo-5-methyl-1-phenyl-1H-pyrazole
342405-19-0 95%
1g
$337 2021-08-05
Ambeed
A587778-1g
4-Iodo-5-methyl-1-phenyl-1H-pyrazole
342405-19-0 95+%
1g
$104.0 2024-04-19

4-Iodo-5-methyl-1-phenyl-1H-pyrazole Related Literature

Additional information on 4-Iodo-5-methyl-1-phenyl-1H-pyrazole

Comprehensive Overview of 4-Iodo-5-methyl-1-phenyl-1H-pyrazole (CAS No. 342405-19-0): Properties, Applications, and Market Trends

4-Iodo-5-methyl-1-phenyl-1H-pyrazole (CAS No. 342405-19-0) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. As a halogenated pyrazole derivative, it serves as a versatile building block in organic synthesis, particularly in the development of small-molecule inhibitors and catalytic intermediates. The presence of an iodine substituent at the 4-position enhances its reactivity in cross-coupling reactions, making it valuable for Suzuki-Miyaura and Sonogashira couplings—key topics frequently searched by synthetic chemists.

Recent interest in pyrazole-based compounds has surged due to their bioactivity in drug discovery. Researchers highlight 4-Iodo-5-methyl-1-phenyl-1H-pyrazole as a candidate for modulating kinase pathways, a hot topic in oncology and inflammation studies. Its methyl-phenyl backbone contributes to lipophilicity, a property often queried in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions. Discussions on platforms like ResearchGate emphasize its potential in fragment-based drug design, aligning with the growing demand for targeted therapies.

From a commercial perspective, the compound’s CAS No. 342405-19-0 is increasingly indexed in chemical databases such as Reaxys and SciFinder, reflecting its rising relevance. Suppliers often tag it under high-purity intermediates or custom synthesis services, addressing queries like “where to buy 4-Iodo-5-methyl-1-phenyl-1H-pyrazole” or “pyrazole derivatives for medicinal chemistry.” Analytical data (e.g., HPLC purity, NMR spectra) are frequently requested, underscoring the need for transparency in quality control—a priority for industrial buyers.

Environmental and regulatory trends also shape its applications. With the green chemistry movement gaining momentum, researchers explore iodo-pyrazole derivatives in solvent-free reactions or microwave-assisted synthesis—topics trending in academic searches. The compound’s stability under ambient conditions (a common user query) further boosts its utility in scalable processes.

In summary, 4-Iodo-5-methyl-1-phenyl-1H-pyrazole (CAS No. 342405-19-0) exemplifies the intersection of structural versatility and practical applicability. Its role in cutting-edge research and alignment with industry demands positions it as a compound of sustained interest, warranting further exploration in peer-reviewed studies and commercial pipelines.

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